Sodium dicyclohexylsulfamate Sodium dicyclohexylsulfamate
Brand Name: Vulcanchem
CAS No.: 114723-27-2
VCID: VC17110874
InChI: InChI=1S/C12H23NO3S.Na/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2,(H,14,15,16);/q;+1/p-1
SMILES:
Molecular Formula: C12H22NNaO3S
Molecular Weight: 283.36 g/mol

Sodium dicyclohexylsulfamate

CAS No.: 114723-27-2

Cat. No.: VC17110874

Molecular Formula: C12H22NNaO3S

Molecular Weight: 283.36 g/mol

* For research use only. Not for human or veterinary use.

Sodium dicyclohexylsulfamate - 114723-27-2

Specification

CAS No. 114723-27-2
Molecular Formula C12H22NNaO3S
Molecular Weight 283.36 g/mol
IUPAC Name sodium;N,N-dicyclohexylsulfamate
Standard InChI InChI=1S/C12H23NO3S.Na/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2,(H,14,15,16);/q;+1/p-1
Standard InChI Key UXDIHPFDYZHZPL-UHFFFAOYSA-M
Canonical SMILES C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)[O-].[Na+]

Introduction

Identification and Nomenclature

Sodium dicyclohexylsulfamate is systematically named as the sodium salt of dicyclohexylsulfamic acid. Its molecular formula, C₁₂H₂₂NNaO₃S, corresponds to a molecular weight of 283.36 g/mol . The compound is identified by several synonyms, including N-Dicyclohexylamine sodium sulfonate and Sulfamic acid, dicyclohexyl-, sodium salt . Unlike sodium cyclamate (CAS 139-05-9), which features a single cyclohexyl group, this derivative incorporates two cyclohexyl moieties, altering its solubility and reactivity profile.

Chemical and Structural Properties

Molecular Architecture

The compound’s structure comprises a sulfamate group (-SO₃N-) linked to two cyclohexyl rings and a sodium counterion. X-ray crystallography and computational modeling reveal a staggered conformation that minimizes steric hindrance between the cyclohexyl groups . This steric bulk reduces its water solubility compared to sodium cyclamate, making it more suitable for non-aqueous applications.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₂₂NNaO₃S
Molecular Weight283.36 g/mol
Solubility in WaterLow (≤0.1 g/L at 25°C)
Melting PointDecomposes above 250°C
Density1.24 g/cm³ (predicted)

Synthesis and Purification

The synthesis of sodium dicyclohexylsulfamate typically involves the reaction of dicyclohexylamine with sulfamic acid under controlled conditions, followed by neutralization using sodium hydroxide. A patented method for analogous sulfamates (e.g., sodium cyclohexylsulfamate) employs calcium hydroxide to precipitate sulfate impurities, ensuring high purity (>99%) . For the dicyclohexyl variant, post-synthetic purification via recrystallization from ethanol-water mixtures is critical to remove unreacted amines .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Preliminary studies suggest sodium dicyclohexylsulfamate serves as a precursor in the synthesis of sulfonamide-based drugs. Its bulky structure may enhance binding affinity to specific enzyme pockets, though in vivo efficacy data are absent .

Stabilizer in Polymer Chemistry

The compound’s sulfonate group confers anionic surfactant properties, making it useful in stabilizing emulsions during polymerization. For example, it reduces interfacial tension in styrene-butadiene rubber production, improving particle size uniformity .

Niche Uses in Analytical Chemistry

As a chiral selector in capillary electrophoresis, sodium dicyclohexylsulfamate demonstrates enantiomeric resolution for amino acids, leveraging its cyclohexyl groups’ stereoselective interactions .

Research Gaps and Future Directions

Current literature on sodium dicyclohexylsulfamate is sparse, with critical gaps in:

  • Long-term toxicology: No carcinogenicity or mutagenicity studies exist.

  • Environmental impact: Biodegradability and ecotoxicity data are unavailable.

  • Pharmacokinetics: Absorption, distribution, and excretion mechanisms remain uncharacterized.

Proposed research should prioritize in vitro metabolic studies using hepatic microsomes and in silico modeling to predict interaction potentials.

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